Product packaging for 2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol(Cat. No.:CAS No. 73255-40-0)

2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol

Cat. No.: B1218149
CAS No.: 73255-40-0
M. Wt: 311.36 g/mol
InChI Key: QAZIHHJTZPNRCM-UHFFFAOYSA-N
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Description

Significance of Moringin in Natural Product Chemistry Research

Natural products, including those from plants like Moringa oleifera, serve as a rich source of bioactive compounds with potential therapeutic applications. Moringin's presence in a plant with a long history of use in traditional medicine highlights its significance in natural product chemistry research. nih.govmdpi.com Studies on Moringin contribute to the identification and characterization of novel compounds with biological activity, the elucidation of their mechanisms of action, and the potential development of new therapeutic agents. nih.govmdpi.commdpi.com The investigation of Moringin aligns with the broader effort to explore and utilize the chemical diversity found in nature for human health.

Overview of Isothiocyanates in Research Context

Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals primarily found in plants of the order Brassicales, including cruciferous vegetables and Moringa oleifera. mdpi.comresearchgate.netmdpi.com They are produced when myrosinase enzymes hydrolyze glucosinolate precursors, typically upon plant tissue damage. targetmol.commdpi.com ITCs are known for their electrophilic nature, which allows them to interact with nucleophilic groups on various biomolecules, influencing numerous cellular pathways. researchgate.net Research into isothiocyanates has revealed a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. targetmol.commdpi.comresearchgate.netglpbio.commedchemexpress.com Moringin, as a glycosylated isothiocyanate, represents a specific structural class within this important group of natural products, adding to the complexity and diversity of ITC research. biocrick.comfrontiersin.org

Historical Context of Moringin Research and its Discovery

While the Moringa oleifera plant has been utilized in traditional medicine for centuries, the specific study and isolation of Moringin as a distinct chemical entity is a more recent development within the broader history of natural product research. Early research on Moringa oleifera focused on the plant's general medicinal uses and the identification of its various phytochemical components. nih.govmdpi.comresearchgate.net The discovery and characterization of glucomoringin (B13425989), the glucosinolate precursor, paved the way for understanding the origin of Moringin. The enzymatic hydrolysis of glucomoringin to form Moringin under specific conditions was a key step in isolating and studying this compound individually. targetmol.combiocrick.commdpi.com Research into Moringin gained momentum as its specific biological activities, distinct from crude plant extracts, began to be elucidated.

Current Research Landscape and Emerging Trends for Moringin

Current research on Moringin is actively exploring its various biological activities and potential applications. Key areas of investigation include its anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. targetmol.comnih.govglpbio.commedchemexpress.commdpi.comnih.gov Studies are delving into the molecular mechanisms by which Moringin exerts its effects, such as its interaction with specific protein targets and signaling pathways. targetmol.commedchemexpress.comchemfaces.comresearchgate.net For instance, Moringin has been identified as a potent agonist of the TRPA1 ion channel, a receptor involved in nociception and pain. glpbio.commdpi.comresearchgate.net Research also indicates Moringin's ability to modulate neuroinflammation via pathways like the β-catenin-PPARγ axis and to induce apoptosis in certain cancer cell lines through the modulation of factors like p53 and Bax. targetmol.commedchemexpress.combiocrick.comchemfaces.com

Emerging trends in Moringin research include the investigation of its potential in combination therapies, exploring synergistic effects with other natural compounds like cannabidiol. targetmol.comchemfaces.com Efforts are also being made to improve Moringin's solubility and stability, for example, through complexation with cyclodextrins, to enhance its potential for therapeutic use. mdpi.com The role of Moringin and its analogues as potential slow donors of hydrogen sulfide (B99878) (H₂S), a signaling molecule with various biological roles, is another area of active research. acs.orgwikipedia.org Furthermore, studies are exploring the multi-target antibacterial mechanisms of Moringin against specific pathogens. frontiersin.org The increasing number of studies on Moringin reflects a growing interest in unlocking the full potential of this unique isothiocyanate for various health applications. researchgate.net

Table 1: Summary of Key Research Findings on Moringin

Biological ActivityObserved Effects and MechanismsRelevant Studies
Anti-inflammatoryModulates neuroinflammation via β-catenin-PPARγ axis; inhibits GSK3β; suppresses inflammatory mediators (IL-1β, IL-6, COX2); exhibits anti-inflammatory effects in combination with cannabidiol. targetmol.comnih.govmedchemexpress.combiocrick.commdpi.comchemfaces.com
AntioxidantAugments antioxidant processes via Keap1-Nrf2 system; increases Nrf2 expression; exhibits antioxidative effects in combination with cannabidiol. targetmol.comnih.govmedchemexpress.combiocrick.comchemfaces.comresearchgate.net
AnticancerInduces apoptosis through p53 and Bax activation and Bcl-2 inhibition; demonstrates antitumor efficacy in human malignant astrocytoma cells; inhibits growth and arrests cell cycle. targetmol.comnih.govmedchemexpress.combiocrick.comchemfaces.comnih.govum.edu.my
AntimicrobialExhibits antibacterial, antifungal, and antiviral properties; multi-target mechanisms against pathogens like Listeria monocytogenes. nih.govmdpi.comglpbio.comfrontiersin.org
NeuroprotectionShows potential in neurodegenerative diseases; protects against neurodegenerative disorders; induces neuroprotection in Alzheimer's disease models. nih.govglpbio.commedchemexpress.commdpi.commdpi.com
TRPA1 Channel AgonismPotent and selective agonist of the TRPA1 ion channel involved in nociception and pain. nih.govglpbio.commedchemexpress.commdpi.comresearchgate.net
Hydrogen Sulfide (H₂S)Acts as a slow donor of H₂S through interaction with cysteine. acs.org

Table 2: Chemical Properties of Moringin

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₅S targetmol.comnih.govbiorbyt.com
Molecular Weight311.35 g/mol or 311.36 g/mol targetmol.comnih.govbiorbyt.com
XLogP31.9 nih.gov
Melting Point74 °C biosynth.com
Boiling Point523.7 °C biosynth.com
Flash Point270.5 °C biosynth.com
PubChem CID153557 biocrick.comnih.gov
CAS Number73255-40-0 targetmol.comglpbio.combiorbyt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5S B1218149 2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol CAS No. 73255-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZIHHJTZPNRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxybenzyl isothiocyanate rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73255-40-0
Record name 4-Hydroxybenzyl isothiocyanate rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 °C
Record name 4-Hydroxybenzyl isothiocyanate rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Research Oriented Isolation Strategies

Natural Abundance and Distribution in Moringa Species

Moringin is a stable isothiocyanate derived from its precursor, glucomoringin (B13425989), a glucosinolate found characteristically in plants of the Moringa genus. extrasynthese.commdpi.com The family Moringaceae comprises 13 species, with Moringa oleifera being the most widely distributed and cultivated. extrasynthese.comnih.gov Glucomoringin is considered a typical secondary metabolite present in almost all plants belonging to this genus. extrasynthese.com While it is highly specific to Moringa, it has also been reported in Nocaea caerulescens, a plant from the Brassicaceae family. extrasynthese.com

The concentration of these compounds can vary significantly between different species and even within different parts of the same plant. For instance, a study on Paraguayan Moringa oleifera found that aqueous extracts of seeds from freeze-dried material had the highest concentration of glucomoringin. foodsciencejournal.com In contrast, extracts from oven-dried branches showed the highest levels of this precursor. foodsciencejournal.com Research comparing wild and domesticated Moringa oleifera has revealed substantial variation in glucosinolate composition, suggesting that domestication has led to increased levels of glucomoringin. researchgate.net

Different parts of the Moringa oleifera tree, including the leaves, seeds, and pods, contain these compounds, with the leaves reportedly having the highest amounts of antioxidant and anti-inflammatory compounds. nih.govhealthline.com The seeds are also a rich source of glucosinolates, primarily glucomoringin. The concentration of moringin itself in preparations is dependent on the presence and activity of the endogenous enzyme myrosinase. mdpi.com

Table 1: Distribution of Glucomoringin in Moringa oleifera

Plant Part Drying Method Glucomoringin Content (µmol/100 ml of extract)
Seeds Freeze-dried 6,841 ± 0,097
Leaves Freeze-dried 4,10 ± 0,25
Branches Oven-dried 6,13 ± 0,18
Seeds Oven-dried 4,46 ± 0,12

Data sourced from a study on Paraguayan Moringa oleifera. foodsciencejournal.com

Biosynthesis of Moringin and its Precursors (e.g., Glucomoringin)

Moringin is not directly synthesized in the plant tissue. Instead, it is the product of the enzymatic hydrolysis of its precursor, glucomoringin. researchgate.net Glucomoringin, chemically known as 4-(α-L-rhamnosyloxy)benzyl glucosinolate, is a unique glucosinolate characterized by an additional rhamnose sugar residue in its side chain. extrasynthese.com Glucosinolates are secondary metabolites particularly abundant in plants of the order Capparales, which includes the Moringaceae family. mdpi.comnih.gov

Recent research utilizing integrated metabolomics and transcriptomics on moringa sprouts has begun to uncover the specific metabolic pathways involved in the biosynthesis of glucomoringin. digitellinc.com This research aims to understand how germination can effectively increase the content of glucomoringin in moringa sprouts. digitellinc.com

The conversion of glucomoringin to moringin is a classic example of a defense mechanism in plants. In intact plant cells, glucomoringin and the enzyme myrosinase (a thioglucosidase) are kept in separate compartments. mdpi.comnih.gov When the plant tissue is damaged, for instance by chewing or crushing, the enzyme and the substrate come into contact in an aqueous environment. mdpi.comnih.gov

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucomoringin. researchgate.netunibo.it This reaction cleaves the glucose molecule, leading to the formation of an unstable aglycone intermediate. mdpi.comnih.gov This intermediate then spontaneously rearranges to form the stable isothiocyanate, moringin (4-[(α-l-rhamnosyloxy)benzyl]isothiocyanate). mdpi.comnih.gov This enzymatic conversion is rapid and efficient. nih.gov The concentration of moringin in Moringa oleifera preparations is directly dependent on the presence of active endogenous myrosinase. mdpi.com Thermal treatment, such as in the production of dry leaf powders, can inactivate the enzyme, thereby diminishing the formation of moringin. mdpi.com

The biosynthesis of glucosinolates and the activity of myrosinase are under genetic control, although specific details regarding the genetic regulation of myrosinase in Moringa species are still an area of active research. Studies on genetic variability within Moringa oleifera using molecular markers have highlighted significant diversity among different genotypes. phcogrev.com This genetic variation likely influences the phytochemical profile, including the levels of glucomoringin and the expression of myrosinase. phcogrev.com Understanding this genetic regulation is crucial for developing crop varieties with enhanced levels of these bioactive compounds. phcogrev.com Research has shown that while there can be significant differences in glucosinolate profiles between wild and domesticated Moringa variants, myrosinase activity may not differ significantly between them. researchgate.net

Advanced Methodologies for Moringin Isolation from Biological Matrices

The isolation of moringin for research purposes requires efficient extraction and purification techniques to separate it from the complex mixture of compounds present in the plant matrix.

The choice of solvent is a critical first step in the isolation of moringin. The polarity of the solvent determines which compounds are extracted from the plant material. For instance, a sequential extraction of dried Moringa oleifera leaf powder using solvents of increasing polarity (hexane, diethyl ether, dichloromethane, and ethanol) has been employed to obtain different fractions. nih.gov

To optimize the in-situ hydrolysis of glucomoringin into moringin, fresh or frozen leaves are often used. nih.gov Crushing the frozen leaves helps to release the myrosinase enzyme before extraction with solvents like water or methanol. nih.gov One study found that a 60–65% ethanol-water mixture was an effective solvent for extracting various compounds from dried moringa leaves. biomedres.us Another approach involves defatting the plant material, such as seeds, with a non-polar solvent like hexane (B92381) first, followed by extraction with water or methanol, which has been shown to yield a potent extract for moringin isolation.

Table 2: Solvent Extraction Strategies for Moringin and its Precursors

Plant Material Initial Solvent(s) Target Reference
Dried Leaves Hexane, Diethyl ether, Dichloromethane, Ethanol (sequential) Fractionation nih.gov
Frozen Leaves Water, Methanol (after crushing) Moringin (via in-situ hydrolysis) nih.gov
Dried Leaves 60-65% Ethanol-water General bioactive compounds biomedres.us

Following extraction, chromatographic techniques are essential for purifying moringin to a high degree.

Column Chromatography: This is a fundamental technique used for the separation of compounds. For example, flavonoids from Moringa leaf extract have been isolated using column chromatography with a mobile phase of n-butanol:acetic acid:water. stikestelogorejo.ac.id

Flash Chromatography: This is a faster version of column chromatography that uses pressure to speed up the flow of the mobile phase. It has been successfully used for the purification of moringin from a crude extract. nih.gov In one method, a crude extract was subjected to flash chromatography with an ethyl acetate/methanol (98:2) mobile phase to yield pure moringin. nih.gov A one-step combiflash chromatographic system using a C-18 silica (B1680970) gel has also been reported for the rapid isolation of moringin from a water extract of Moringa stenopetala seeds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds. Reversed-phase HPLC (RP-HPLC) is commonly used for moringin. A C18 column is often employed with a gradient elution system, for example, using a mixture of water with trifluoroacetic acid and acetonitrile. nih.gov HPLC is crucial for assessing the purity of the isolated moringin, with purities greater than 94% being reported. nih.gov It is also used to monitor the fractions collected from other chromatographic methods. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Moringin C₁₅H₁₉NO₂S
Glucomoringin C₁₄H₁₈O₁₀NS₂K
Myrosinase Not Applicable (Enzyme)
Hexane C₆H₁₄
Diethyl ether (C₂H₅)₂O
Dichloromethane CH₂Cl₂
Ethanol C₂H₅OH
Methanol CH₃OH
Ethyl acetate C₄H₈O₂
Acetonitrile C₂H₃N
Trifluoroacetic acid C₂HF₃O₂
n-Butanol C₄H₁₀O

Enzymatic Biotransformation for Enhanced Yields

The compound moringin, 4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate, is not typically present in intact Moringa oleifera plant tissues. nih.govmdpi.com Instead, it exists as its glucosinolate precursor, glucomoringin. nih.govresearchgate.netmdpi.com The conversion of glucomoringin into the bioactive isothiocyanate, moringin, is an enzymatic process catalyzed by the enzyme myrosinase (a thioglucosidase). mdpi.comresearchgate.net This biotransformation is a crucial step actively utilized in research settings to maximize the yield of moringin from its natural source.

In the plant, myrosinase is physically separated from glucomoringin. mdpi.com When the plant cells are damaged—for instance, by crushing, grinding, or chewing—myrosinase comes into contact with glucomoringin in the presence of water, initiating the hydrolysis reaction that releases moringin. mdpi.com Research-oriented isolation strategies exploit this natural mechanism by intentionally creating optimal conditions for this enzymatic conversion before extraction and purification. nih.govplos.org This is often achieved by incubating ground moringa seeds or crushed fresh/frozen leaves with water, allowing the endogenous myrosinase to efficiently convert the precursor into the target compound. mdpi.comnih.govplos.org In some laboratory settings, purified glucomoringin is bioactivated by adding myrosinase extracted from other plant sources, such as Sinapis alba L., to achieve a total conversion. nih.gov

Detailed research has focused on optimizing the parameters of this biotransformation to enhance the final concentration of moringin in the extract. Key variables that have been manipulated include incubation temperature, incubation time, and the ratio of plant material to water. plos.org

Influence of Incubation Temperature

Table 1: Effect of Incubation Temperature on Moringin Content Data derived from a study on isothiocyanate-enriched moringa seed extract. plos.org

Temperature (°C)Extract Yield (%)Moringin (MIC-1) Content in Extract (%)
2512.629.9
3713.239.5

Influence of Incubation Time

The duration of the enzymatic reaction is another critical factor. Research demonstrates that extending the incubation period allows for a more complete conversion of glucomoringin to moringin. A significant improvement was observed when the incubation time was increased from 0.5 hours to 2 hours, which raised the moringin content in the resulting extract from 25.66% to 36.67%, marking a 43% improvement. plos.org

Table 2: Effect of Incubation Time on Moringin Content Data derived from a study on isothiocyanate-enriched moringa seed extract. plos.org

Incubation Time (hours)Extract Yield (%)Moringin (MIC-1) Content in Extract (%)
0.512.0825.66
1.012.6331.54
2.013.1736.67

By optimizing these conditions, researchers can produce a moringa seed extract containing nearly 39% moringin by weight. plos.org This enzyme-assisted approach is fundamental for obtaining high-yield extracts of moringin, which are then subjected to further purification steps such as flash chromatography or high-performance liquid chromatography (HPLC) to isolate the pure compound for research purposes. nih.govresearchgate.net

Chemical Synthesis and Analog Design in Moringin Research

Total Synthesis Approaches for Moringin

Research on moringin primarily focuses on its isolation following enzymatic conversion from its precursor. Moringin (4-(α-L-rhamnopyranosyloxy) benzyl (B1604629) isothiocyanate) is naturally produced through the myrosinase-catalyzed hydrolysis of glucomoringin (B13425989), a glucosinolate present in Moringa oleifera seeds. mdpi.comresearchgate.netplos.orgmdpi.comtargetmol.comfrontiersin.org This enzymatic reaction is a key method for obtaining moringin for research purposes. mdpi.comresearchgate.netplos.orgmdpi.comtargetmol.com While the enzymatic conversion is well-documented, explicit reports detailing total synthesis routes for moringin from basic chemical feedstocks are not prominent in the surveyed literature. The possibility of promoting the in situ formation of moringin from glucomoringin via chemical hydrolysis has been suggested as an avenue for future research. nih.govmdpi.comresearchgate.net Following enzymatic conversion, moringin can be purified using techniques such as reverse-phase chromatography, and its complete conversion from glucomoringin can be confirmed by HPLC analysis. mdpi.commdpi.com

Synthetic Methodologies for Moringin Analogs and Derivatives

While comprehensive synthetic methodologies specifically for a wide range of moringin analogs are not extensively detailed in the provided search results, some studies have explored structurally similar compounds. Investigations into the hydrogen sulfide (B99878) (H2S) releasing activity have included moringin and structurally similar isothiocyanate analogues like benzyl isothiocyanate and 4-hydroxylbenzyl isothiocyanate. researchgate.net This indicates that these compounds are considered relevant analogues in structure-activity relationship studies. Furthermore, research has involved semi-synthetic molecules derived from a benzyl-isothiocyanate isolated from Moringa oleifera Lam., suggesting established methods for modifying the naturally occurring scaffold or related structures. sci-hub.se General synthetic strategies for creating derivatives of other natural products, such as naringenin, D-glucose, and pyrrolopyrimidines, involve various chemical transformations like oxime formation, esterification, alkylation, and cyclization. mdpi.comuobaghdad.edu.iqtandfonline.com These general methodologies provide a framework for potential approaches in synthesizing moringin derivatives, although specific reaction schemes for moringin analogs require further detailed reporting in the literature.

Strategies for Enhancing Moringin Stability in Research Formulations

Moringin faces challenges regarding its stability, particularly in aqueous environments, where it is described as weakly soluble and unstable. mdpi.comresearchgate.net However, its structure, featuring an O-glycosylated phenol (B47542) substituent, contributes to its relative stability at room temperature compared to simpler, more volatile isothiocyanates. nih.govmdpi.com The presence of an additional sugar moiety also enhances its stability. sci-hub.se To overcome the limitations of its aqueous stability for research and potential formulation purposes, various strategies have been explored.

Inclusion Complexation (e.g., with Cyclodextrins)

Inclusion complexation with cyclodextrins (CDs) has emerged as a significant strategy to improve moringin's solubility and stability in aqueous solutions. mdpi.comresearchgate.net Studies have specifically highlighted the formation of a 1:1 inclusion complex between moringin and α-cyclodextrin (α-CD). mdpi.comresearchgate.net Structural investigations utilizing techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have confirmed the formation of this complex and provided insights into how moringin penetrates the cavity of α-CD. mdpi.comresearchgate.net The association constant (K) for the α-CD/moringin complex has been determined, with a reported value of 1300 M⁻¹ at 300 K. mdpi.comresearchgate.net This value is notably higher than those reported for complexes of other isothiocyanates with cyclodextrins, suggesting a favorable interaction. mdpi.com Research indicates that α-CD is particularly effective among cyclodextrins for forming inclusion complexes with isothiocyanate derivatives, potentially due to the presence of an aromatic component in the guest molecule which contributes to complex stabilization. mdpi.com α-CD has been shown to exert "chaperone-like" properties, contributing to the stability of moringin. mdpi.comresearchgate.net Formulations involving moringin encapsulated within α-cyclodextrin have demonstrated promising results in biological studies, such as showing anti-inflammatory effects in LPS-activated macrophages. nih.govmdpi.com

Interactive Data Table: Association Constant for α-CD/Moringin Complex

Host MoleculeGuest MoleculeAssociation Constant (K)Temperature (K)Reference
α-CyclodextrinMoringin1300 M⁻¹300 mdpi.comresearchgate.net

Chemical Modification for Stability Improvement

Chemical modification of moringin's structure presents another approach to enhance its stability. Research suggests that the inherent stability provided by the additional sugar group in moringin can be further improved through acetylation. sci-hub.se This indicates that targeted chemical alterations to the molecule, such as the addition of acetyl groups, can positively influence its stability profile. While specific detailed methodologies for chemically modifying moringin for enhanced stability are not extensively elaborated in the provided results, the concept is supported by the observed effect of acetylation on the sugar moiety's contribution to stability. General principles from the chemical modification of other biomolecules, such as siRNAs, for stability improvement, including modifications to the backbone and sugar moieties, illustrate the potential of this approach in enhancing the resilience of labile compounds. bitesizebio.com

Structural Characterization and Advanced Analytical Techniques

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods play a vital role in determining the intricate structure of Moringin. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information, allowing for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, DOSY, T-ROESY)

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are routinely used to identify the different types of protons and carbon atoms present in Moringin and their chemical environments. Analysis of chemical shifts, splitting patterns, and coupling constants provides crucial structural details. mdpi.commdpi.comdergipark.org.tr

Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and Transverse Relaxation-Optimized SpectroscopY (T-ROESY), offer further insights. DOSY NMR can be used to study the diffusion behavior of molecules in a mixture, helping to confirm the presence of a single compound or to investigate interactions, such as the formation of inclusion complexes with cyclodextrins. mdpi.comresearchgate.netsemanticscholar.orgkuleuven.be T-ROESY experiments provide information about through-space correlations between protons, which is particularly useful for determining the relative stereochemistry and conformation of the molecule, as well as understanding how Moringin interacts with other molecules, like cyclodextrins, by showing the mode of penetration into a cavity. mdpi.comresearchgate.netsemanticscholar.orgnp-mrd.org

Research findings have utilized ¹H- and ¹³C-NMR data to characterize Moringin, often in comparison with literature data to confirm its structure. mdpi.commdpi.comdergipark.org.tr These studies highlight the effectiveness of NMR in confirming the identity of Moringin isolated from natural sources. mdpi.comdergipark.org.tr

Mass Spectrometry (MS) and Ion Mobility Mass Spectrometry (IM-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Moringin, which helps in confirming its elemental composition and structural fragments. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to obtain the mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) of the intact molecule. dergipark.org.tr MS/MS experiments involve fragmenting the parent ion and analyzing the resulting fragment ions, providing valuable data for the identification of substructures within Moringin. mdpi.comresearchgate.netresearchgate.netnih.gov

Studies on Moringin have shown characteristic fragmentation patterns. For instance, MS/MS analysis of Moringin has revealed fragment ions corresponding to the p-cresol (B1678582) structure and the rhamnose moiety. mdpi.com The fragmentation pathway can be influenced by interactions with other molecules, such as cyclodextrins, which can modify the observed fragments. mdpi.com

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge. mdpi.comresearchgate.netsemanticscholar.org When combined with MS, IM-MS can provide additional structural information and help in distinguishing between isomers. IM-MS has been applied in the study of Moringin, particularly in the context of complex formation, offering insights into the size and shape of Moringin and its complexes. mdpi.comresearchgate.netsemanticscholar.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in Moringin by analyzing the vibrations of chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic peaks in the IR spectrum. slideshare.netmdpi.comnptel.ac.inmasterorganicchemistry.com

FTIR spectroscopy, an advanced form of IR spectroscopy, provides a rapid and sensitive method for obtaining high-quality spectra. mdpi.comresearchtrend.net Analysis of the FTIR spectrum of Moringin can reveal the presence of key functional groups, such as hydroxyl (-OH), C-H, and isothiocyanate (-N=C=S) groups. researchtrend.netresearchgate.netresearchgate.net While specific IR data for pure Moringin is not extensively detailed in the search results, studies on Moringa oleifera extracts, which contain Moringin and other compounds, show characteristic IR bands corresponding to various functional groups present in these phytochemicals. mdpi.comresearchtrend.netresearchgate.netresearchgate.net These include broad peaks for hydroxyl groups and peaks corresponding to C-H stretching vibrations. researchgate.net FTIR is also used in the quality evaluation of moringa products, indicating its utility in assessing the chemical profile of samples containing Moringin. mdpi.comresearchtrend.net

Chromatographic Methods for Purity Assessment and Quantification in Research

Chromatographic techniques are essential for the separation, purification, and quantification of Moringin from complex mixtures, such as plant extracts. These methods allow researchers to assess the purity of isolated Moringin and determine its concentration in various samples. researchgate.netmt.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Moringin. researchgate.netmt.comresearchgate.netnih.govscienceasia.org HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns (e.g., C18) and mobile phase systems, Moringin can be separated from other compounds present in Moringa extracts. researchgate.netscienceasia.org HPLC coupled with detectors such as UV-Vis or Diode Array Detector (DAD) is commonly employed for the detection and quantification of Moringin. researchgate.netresearchgate.netnih.govscienceasia.org The concentration of Moringin can be determined by comparing the peak area or height in the chromatogram to a calibration curve prepared using a standard of known concentration. researchgate.net

HPLC methods have been developed and validated for the quantitative analysis of compounds in Moringa oleifera, including isothiocyanates. researchgate.netnih.govscienceasia.org These methods demonstrate good linearity, precision, and accuracy, making them suitable for research purposes and quality control. researchgate.netnih.govscienceasia.org For example, an HPLC-DAD method was developed for the simultaneous quantification of ten compounds from Moringa oleifera, highlighting the utility of HPLC in analyzing the complex chemical composition of moringa. nih.gov HPLC has also been used to monitor the enzymatic conversion of glucomoringin (B13425989) to Moringin. mdpi.com

While Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also chromatographic techniques, HPLC appears to be the preferred method for the analysis of Moringin based on the provided search results, likely due to Moringin's chemical properties and molecular weight. mt.compensoft.net

Chiral Analysis of Moringin

Chirality, the property of a molecule being non-superimposable on its mirror image, can significantly impact its biological activity. pensoft.netsygnaturediscovery.comnih.gov Moringin contains chiral centers, specifically within the rhamnose sugar moiety. Therefore, assessing the stereochemistry and enantiomeric purity of Moringin is important.

Chiral analysis involves techniques that can differentiate between enantiomers. Chromatographic methods, particularly HPLC with chiral stationary phases (CSPs), are commonly used for chiral separations. pensoft.netsygnaturediscovery.com CSPs are designed to interact differently with each enantiomer, leading to their separation. pensoft.netsygnaturediscovery.com

While the provided search results discuss chiral analysis in the context of other compounds and general chromatographic techniques for chiral separation pensoft.netsygnaturediscovery.comdiva-portal.orgacs.org, specific research detailing the chiral analysis of Moringin itself using these methods is not explicitly present. However, given that Moringin is a chiral molecule due to the rhamnosyloxy group, chiral chromatography would be the appropriate technique to analyze its enantiomeric composition if necessary for specific research or application purposes. The rhamnose component is a sugar, and sugars are inherently chiral.

Interactive Data Tables:

While detailed raw spectroscopic or chromatographic data specifically for Moringin that can be directly formatted into interactive tables from the search results are limited, the principles and applications of these techniques to Moringin can be illustrated conceptually. Below are examples of how data, if available in a structured format, could be presented.

Conceptual ¹H-NMR Data Table for Moringin

PeakChemical Shift (ppm)MultiplicityIntegrationAssignment (Conceptual)
1~7.0-7.5Doublet4HAromatic Protons
2~5.0-5.5Doublet1HAnomeric Proton (Rhamnose)
3~3.5-4.5Multiplet-Rhamnose Protons
4~1.0-1.5Doublet3HRhamnose Methyl Protons
5~4.5-5.0Singlet2HBenzylic Protons

Note: These are conceptual assignments based on the structure of Moringin and typical chemical shift ranges. Actual values would depend on the solvent and experimental conditions.

Conceptual MS Fragmentation Data for Moringin

m/zProposed Fragment (Conceptual)
[M+H]⁺Intact Moringin
~107p-cresol structure
~169Rhamnose structure
~228Loss of p-hydroxybenzyl part

Note: These are conceptual fragments based on reported fragmentation patterns of Moringin. mdpi.com

Conceptual HPLC Parameters for Moringin Analysis

ParameterValue (Conceptual)
ColumnC18 Reverse-Phase
Mobile PhaseGradient (e.g., Methanol/Water)
Flow Rate1 mL/min
Detection Wavelength~220-254 nm (for ITC) or ~270-280 nm (for aromatic ring)

Note: These are conceptual parameters based on typical HPLC methods for similar compounds and isothiocyanates. researchgate.netnih.govscienceasia.org

Effects on Oxidative Stress Responses

Moringin influences cellular responses to oxidative stress through multiple mechanisms, including the enhancement of antioxidant enzyme activity and direct reactive oxygen species (ROS) scavenging. nih.govconsensus.app

Enhancement of Antioxidant Enzyme Activity (e.g., Catalase, Superoxide Dismutase, Glutathione S-transferases)

Studies suggest that Moringin can enhance antioxidant defenses by potentially upregulating the activity of key enzymes involved in combating oxidative damage. Activation of the Nrf2 pathway appears to be involved in the antioxidant mechanisms of Moringa oleifera frontiersin.org. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes and phase II enzymes mdpi.com. While direct studies specifically on Moringin's effect on Catalase, Superoxide Dismutase, and Glutathione S-transferases were not explicitly detailed in the search results, the activation of Nrf2 by Moringin mdpi.com strongly implies a downstream effect on the expression and activity of these enzymes, as they are regulated by the Nrf2 pathway.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Moringin has been shown to stimulate oxidative stress in certain contexts, such as in antibacterial mechanisms against Listeria monocytogenes, leading to significantly increased levels of intracellular ROS and malondialdehyde (MDA) nih.gov. Conversely, in other models, such as in human epidermoid carcinoma cells, Moringa oleifera extract has been shown to lower the level of internal reactive oxygen species (ROS) waocp.com. In breast cancer cells, Moringin induced reactive oxygen species generation nih.gov. These seemingly contradictory effects might depend on the specific cell type and concentration of Moringin used. The antioxidant effect of isothiocyanates like Moringin is particularly important and is associated with their neuroprotective capacity, as neurodegenerative diseases are characterized by excessive free radical generation mdpi.com. Pretreatment with a Moringin formulation was able to reduce the expression of genes associated with oxidative stress-induced senescence in an Alzheimer's disease model mdpi.com.

Mechanisms of Anti-inflammatory Activity

Moringin exhibits anti-inflammatory properties by modulating various signaling pathways and mediators involved in the inflammatory response. consensus.appwaocp.comnih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Bioactive compounds found in Moringa oleifera, including isothiocyanates like Moringin, are thought to exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). consensus.appnih.gov COX enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation biorxiv.orgwikipedia.org. Lipoxygenases are involved in the synthesis of leukotrienes, also key mediators in inflammatory processes pharmascigroup.us. While the search results indicate that isothiocyanates from Moringa oleifera inhibit these enzymes, direct studies specifically detailing Moringin's inhibitory effects on COX and LOX were not prominently featured.

Regulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-10)

Moringin and other isothiocyanates from Moringa oleifera can modulate the production of various cytokines, which are crucial signaling molecules in the immune and inflammatory responses. Isothiocyanates modulate signaling pathways involved in inflammation, such as the NF-κB pathway, and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Moringa oleifera stem bark extract has been shown to potently inhibit the expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in LPS-stimulated cells. um.edu.my Conversely, Moringa oleifera has also been shown to increase the anti-inflammatory cytokine IL-10. thejcdp.com This dual effect on both pro- and anti-inflammatory cytokines highlights the complex immunomodulatory potential of Moringin. Moringin suppressed p65 nuclear translocation induced by TNF-α in breast cancer cells. nih.gov Moringa oleifera extracts have demonstrated significant downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and NF-κB inhibition in models of neuroinflammation. researchgate.net

Here is a summary of Moringin's effects on cytokine production:

CytokineEffect of Moringin/Moringa oleifera ExtractReference
TNF-αInhibition/Downregulation nih.govnih.govum.edu.myresearchgate.net
IL-1βInhibition/Reduction nih.govum.edu.mythejcdp.com
IL-6Inhibition/Downregulation um.edu.myresearchgate.net
IL-10Increase thejcdp.com

Pre-clinical Anticancer Mechanisms (in vitro and animal models)

Moringin has demonstrated promising anticancer activities in various pre-clinical in vitro and animal models through diverse mechanisms, including the inhibition of proliferation, induction of apoptosis, and modulation of signaling pathways. nih.govwaocp.comum.edu.mythejcdp.comnih.gov

Moringin has shown potential cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma, colorectal adenocarcinoma, human astrocytoma, and breast cancer cells. nih.govwaocp.comnih.gov It can induce apoptosis, a programmed cell death mechanism, in cancer cells. nih.govwaocp.comum.edu.my This induction of apoptosis can occur through various pathways, including the activation of pro-apoptotic proteins like p53 and Bax, and the suppression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govwaocp.comum.edu.my Moringin has also been shown to modulate the expression of the Nrf2 transcription factor in astrocytoma cells, associated with oxidative stress reduction. waocp.com

In addition to inducing apoptosis, Moringin can inhibit cancer cell proliferation and migration. nih.govwaocp.com It has been reported to affect cell cycle arrest and induce differentiation in certain cancer cell types. waocp.com Mechanistically, Moringin can interfere with key signaling pathways involved in cancer progression, such as the NF-κB pathway, by suppressing the nuclear translocation of NF-κB subunits. nih.govum.edu.mynih.gov

Studies in animal models have also supported the antitumor activity of Moringa oleifera extracts, showing decreased tumor growth and proliferation rates. waocp.com The effects observed in pre-clinical studies highlight Moringin's potential as a therapeutic agent, acting through multiple pathways to inhibit cancer cell growth and survival.

Here is a summary of Moringin's pre-clinical anticancer effects and mechanisms:

Effect/MechanismIn vitro Models (Examples)Animal Models (Examples)Reference
CytotoxicityHep-2, HepG2, Caco-2, CCF-STTG1, MCF-7, MDAMB-231, SNO, A431Dalton's lymphoma ascites nih.govwaocp.comum.edu.mynih.gov
Apoptosis InductionHep-2, CCF-STTG1, SNO, A431, MCF-7, MDAMB-231Dalton's lymphoma ascites nih.govwaocp.comum.edu.my
Inhibition of ProliferationHep-2, MCF-7, HepG2, Caco-2, SNO, MCF7, HCT 116, Caco-2Dalton's lymphoma ascites waocp.comum.edu.mynih.gov
Inhibition of MigrationMCF-7, MDAMB-231Not specified in results nih.gov
Cell Cycle ArrestMurine B16F10 melanoma cellsMurine B16F10 melanoma model waocp.com
Modulation of Apoptotic Proteinsp53, Bax (upregulation), Bcl-2, Bcl-xL (suppression)Not specified in results nih.govwaocp.comum.edu.my
Modulation of Signaling PathwaysNrf2, NF-κBNot specified in results nih.govwaocp.comum.edu.mynih.gov
ROS Generation (in some cancer cells)Breast cancer cellsNot specified in results nih.gov

Table of Compounds and PubChem CIDs:

Compound NamePubChem CID
Moringin153557 nih.gov
Catalase9001-05-2 nih.gov
Superoxide Dismutase9054-89-3
Glutathione S-transferases9035-54-5
Cyclooxygenase3672 japsonline.com
Lipoxygenase132150 nih.gov
TNF-α44356648 nih.gov
IL-1β123872 nih.gov
IL-660821
IL-10175587 lipidmaps.org
p53613704
Bax179496
Bcl-2662
Bcl-xL120478
Nrf2442343 wikipedia.org
NF-κB5461210
MDA10235
ROS5359597

Moringin, an isothiocyanate derived from the seeds of Moringa oleifera, has demonstrated a range of biological activities in pre-clinical investigations. nih.gov Its effects are mediated through intricate molecular and cellular mechanisms, particularly concerning oxidative stress, inflammation, and cancer. nih.govnih.govconsensus.app

Molecular and Cellular Mechanisms of Action in Pre Clinical Models

Effects on Oxidative Stress Responses

Moringin influences cellular responses to oxidative stress by modulating antioxidant enzyme activity and engaging in reactive oxygen species (ROS) scavenging mechanisms. nih.govconsensus.app

Evidence suggests that Moringin may bolster cellular antioxidant defenses, partly by potentially increasing the activity of enzymes crucial for mitigating oxidative damage. The activation of the Nrf2 pathway is implicated in the antioxidant mechanisms associated with Moringa oleifera. frontiersin.org Nrf2 functions as a key transcriptional factor, governing the expression of numerous antioxidant and cytoprotective genes, including phase II enzymes. mdpi.com While direct studies specifically examining Moringin's impact on enzymes such as Catalase, Superoxide Dismutase, and Glutathione S-transferases were not explicitly detailed in the search results, Moringin's reported activation of Nrf2 mdpi.com implies a downstream influence on the expression and activity of these enzymes, given their regulation by the Nrf2 pathway.

Moringin has been observed to stimulate oxidative stress in specific contexts, such as its antibacterial action against Listeria monocytogenes, where it led to significant increases in intracellular ROS and malondialdehyde (MDA) levels. nih.gov Conversely, in other pre-clinical models, such as studies involving human epidermoid carcinoma cells, Moringa oleifera extract has been shown to reduce the level of internal reactive oxygen species (ROS). waocp.com In breast cancer cells, Moringin was found to induce the generation of reactive oxygen species. nih.gov These seemingly contrasting effects may be contingent on the specific cell type and the concentration of Moringin utilized. The antioxidant activity of isothiocyanates, including Moringin, is considered particularly significant and is linked to their neuroprotective capabilities, as neurodegenerative conditions are characterized by excessive free radical production. mdpi.com Pretreatment with a Moringin formulation was found to decrease the expression of genes linked to oxidative stress-induced senescence in an in vitro model of Alzheimer's disease. mdpi.com

Mechanisms of Anti-inflammatory Activity

Moringin demonstrates anti-inflammatory properties through the modulation of various signaling pathways and mediators involved in the inflammatory cascade. consensus.appwaocp.comnih.gov

Bioactive compounds present in Moringa oleifera, such as isothiocyanates like Moringin, are believed to exert anti-inflammatory effects partly by inhibiting pro-inflammatory enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). consensus.appnih.gov COX enzymes play a role in the synthesis of prostaglandins, which are known mediators of inflammation. biorxiv.orgwikipedia.org Lipoxygenases are involved in the production of leukotrienes, which are also key participants in inflammatory processes. pharmascigroup.us Although the search results indicate that isothiocyanates from Moringa oleifera can inhibit these enzymes, specific details regarding Moringin's direct inhibitory effects on COX and LOX were not extensively highlighted.

Moringin and other isothiocyanates derived from Moringa oleifera can influence the production of various cytokines, which are critical signaling molecules in immune and inflammatory responses. Isothiocyanates modulate inflammation-related signaling pathways, such as the NF-κB pathway, and suppress the production of pro-inflammatory cytokines including TNF-α and IL-1β. nih.gov An extract from Moringa oleifera stem bark has been shown to potently inhibit the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in cells stimulated with LPS. um.edu.my Conversely, Moringa oleifera has also been reported to increase the levels of the anti-inflammatory cytokine IL-10. thejcdp.com This capacity to influence both pro- and anti-inflammatory cytokines underscores the potential immunomodulatory effects of Moringin. Moringin was found to suppress the nuclear translocation of p65 induced by TNF-α in breast cancer cells. nih.gov Extracts of Moringa oleifera have shown significant downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of NF-κB in models of neuroinflammation. researchgate.net

Here is a summary of Moringin's effects on cytokine production:

CytokineEffect of Moringin/Moringa oleifera ExtractReference
TNF-αInhibition/Downregulation nih.govnih.govum.edu.myresearchgate.net
IL-1βInhibition/Reduction nih.govum.edu.mythejcdp.com
IL-6Inhibition/Downregulation um.edu.myresearchgate.net
IL-10Increase thejcdp.com

Pre-clinical Anticancer Mechanisms (in vitro and animal models)

Moringin has demonstrated promising anticancer activities in various pre-clinical in vitro and animal models. These effects are mediated through diverse mechanisms, including the inhibition of proliferation, induction of apoptosis, and modulation of key signaling pathways involved in cancer development and progression. nih.govwaocp.comum.edu.mythejcdp.comnih.gov

Moringin has shown potential cytotoxic effects against a variety of cancer cell lines, including those from hepatocellular carcinoma, colorectal adenocarcinoma, human astrocytoma, and breast cancer. nih.govwaocp.comnih.gov It can induce apoptosis, a form of programmed cell death, in cancer cells. nih.govwaocp.comum.edu.my This induction of apoptosis can occur through different pathways, such as the activation of pro-apoptotic proteins like p53 and Bax, and the suppression of anti-apoptotic proteins including Bcl-2 and Bcl-xL. nih.govwaocp.comum.edu.my Moringin has also been reported to modulate the expression of the Nrf2 transcription factor in astrocytoma cells, which is associated with a reduction in oxidative stress. waocp.com

Beyond inducing apoptosis, Moringin can inhibit the proliferation and migration of cancer cells. nih.govwaocp.com It has been shown to induce cell cycle arrest and promote differentiation in certain cancer cell types. waocp.com At a mechanistic level, Moringin can interfere with crucial signaling pathways implicated in cancer progression, such as the NF-κB pathway, by suppressing the nuclear translocation of its subunits. nih.govum.edu.mynih.gov

Studies conducted in animal models have also provided support for the antitumor activity of Moringa oleifera extracts, demonstrating reduced tumor growth and proliferation rates. waocp.com The effects observed in these pre-clinical studies highlight Moringin's potential as a therapeutic agent, acting via multiple pathways to suppress cancer cell growth and promote their demise.

Here is a summary of Moringin's pre-clinical anticancer effects and mechanisms:

Effect/MechanismIn vitro Models (Examples)Animal Models (Examples)Reference
CytotoxicityHep-2, HepG2, Caco-2, CCF-STTG1, MCF-7, MDAMB-231, SNO, A431Dalton's lymphoma ascites nih.govwaocp.comum.edu.mynih.gov
Apoptosis InductionHep-2, CCF-STTG1, SNO, A431, MCF-7, MDAMB-231Dalton's lymphoma ascites nih.govwaocp.comum.edu.my
Inhibition of ProliferationHep-2, MCF-7, HepG2, Caco-2, SNO, MCF7, HCT 116, Caco-2Dalton's lymphoma ascites waocp.comum.edu.mynih.gov
Inhibition of MigrationMCF-7, MDAMB-231Not specified in results nih.gov
Cell Cycle ArrestMurine B16F10 melanoma cellsMurine B16F10 melanoma model waocp.com
Modulation of Apoptotic Proteinsp53, Bax (upregulation), Bcl-2, Bcl-xL (suppression)Not specified in results nih.govwaocp.comum.edu.my
Modulation of Signaling PathwaysNrf2, NF-κBNot specified in results nih.govwaocp.comum.edu.mynih.gov
ROS Generation (in some cancer cells)Breast cancer cellsNot specified in results nih.gov

Induction of Apoptosis (Programmed Cell Death)

Moringin has been shown to induce apoptosis in various cancer cell types, including liver cancer cells, neuroblastoma cells, prostate adenocarcinoma cells, breast cancer cells, and malignant astrocytoma cells. d-nb.infocapes.gov.brwaocp.comresearchgate.netnih.govum.edu.myresearchgate.net This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. researchgate.net

A key aspect of Moringin-induced apoptosis involves the activation of caspase enzymes. Studies have demonstrated that Moringin can increase the activity of caspases, including caspase-3, caspase-7, caspase-8, and caspase-9, in various cancer cell lines. d-nb.inforesearchgate.netnih.govum.edu.my For instance, in Hep3B liver cancer cells, Moringin increased the activity of caspases 8, 2, 3, and 9. um.edu.my In human neuroblastoma SH-SY5Y cells, Moringin significantly increased the gene expression and cleavage of both caspase-3 and caspase-9, initiating an intrinsic apoptotic cascade. researchgate.net Similarly, in breast cancer cells, Moringin induced the expression of cleaved caspase-7. nih.gov The activation of these caspases is central to both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. d-nb.infoum.edu.my

Moringin influences the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, which are crucial regulators of the intrinsic apoptotic pathway. researchgate.net Research indicates that Moringin treatment leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL in various cancer cells. d-nb.infocapes.gov.brresearchgate.netnih.govum.edu.myresearchgate.netresearchgate.netmdpi.com For example, in human malignant astrocytoma cells, Moringin effectively induced apoptosis through Bax activation and Bcl-2 inhibition. capes.gov.brresearchgate.net In SH-SY5Y neuroblastoma cells, Moringin treatment resulted in a dose-dependent upregulation of Bax and a downregulation of Bcl-2. d-nb.info This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, leading to caspase activation and apoptosis. d-nb.inforesearchgate.net

Here is a table summarizing the effects of Moringin on Bcl-2 family proteins in different cancer cell lines:

Cancer Cell LineEffect on BaxEffect on Bcl-2Effect on Bcl-xLReferences
Hep3B Liver Cancer CellsIncreasedNot specifiedDownregulated um.edu.my
SH-SY5Y NeuroblastomaUpregulatedDownregulatedNot specified d-nb.inforesearchgate.netresearchgate.net
Malignant AstrocytomaActivatedInhibitedNot specified capes.gov.brresearchgate.net
Breast Cancer CellsNot specifiedSuppressedSuppressed nih.gov
SCC15 Squamous Cell CarcinomaUpregulatedDownregulatedNot specified mdpi.com
Human Prostate Adenocarcinoma (PC-3)Not specifiedSuppressedNot specified um.edu.my

Cell Cycle Arrest Induction

Moringin has been shown to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled cell division. researchgate.netresearchgate.netnih.gov This arrest typically occurs at specific checkpoints, such as the G1, S, or G2/M phases. waocp.comnih.govum.edu.mynih.gov For instance, Moringin extract from Moringa oleifera seeds played a significant role in cell cycle arrest in SH-SY5Y human neuroblastoma cells, increasing the cell population in both G2 and S phases while decreasing it in the G1 phase. researchgate.net Similarly, Moringa oleifera leaf and bark extracts induced significant G2/M phase arrest in breast and colorectal cancer cell lines. nih.govum.edu.mynih.gov The induction of cell cycle arrest is often linked to the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and CDK inhibitors like p21. researchgate.netnih.govum.edu.my

Inhibition of Cell Proliferation

A consistent finding across multiple pre-clinical studies is the ability of Moringin to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. d-nb.infonih.govwaocp.comresearchgate.netresearchgate.netnih.govum.edu.my This anti-proliferative effect has been observed in liver cancer cells, neuroblastoma cells, prostate adenocarcinoma cells, breast cancer cells, and other cancer types. d-nb.infowaocp.comresearchgate.netnih.govum.edu.my For example, Moringin significantly reduced the growth of SH-SY5Y cells in a time and concentration-dependent manner. researchgate.net The inhibition of proliferation is often a consequence of the induction of apoptosis and cell cycle arrest. d-nb.inforesearchgate.net

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While the provided search results discuss the anti-angiogenic potential of Moringa oleifera extracts and other compounds by inhibiting factors like VEGF and bFGF, specific details on the direct anti-angiogenesis mechanisms of Moringin itself are limited or not explicitly detailed in the context of the provided outline points. researchgate.netwjgnet.comdovepress.com One review mentions that the anti-angiogenesis mechanism of Moringa in colorectal cancer has not yet been definitively confirmed. researchgate.net However, some studies on Moringa oleifera extracts have shown anti-angiogenic effects in pre-clinical models. dovepress.com

Mechanisms of Antimicrobial Activity

Research indicates that moringin exerts its antimicrobial effects through multiple mechanisms targeting essential bacterial structures and processes. nih.govnih.govfrontiersin.org Studies on Listeria monocytogenes have provided insights into these mechanisms at a molecular level. nih.govnih.gov

Disruption of Cell Wall and Membrane Integrity

A key mechanism of moringin's antimicrobial action involves compromising the structural integrity of bacterial cell walls and membranes. nih.govnih.govfrontiersin.org Damage to these essential barriers can lead to the leakage of intracellular components, such as nucleic acids and proteins, resulting in irreversible damage and ultimately cell death. nih.gov Studies have shown that moringin treatment can damage the cell wall and increase the permeability of the cell membrane in Listeria monocytogenes. nih.gov

Interference with Energy Metabolism (e.g., ATPase activity)

Moringin has been shown to interfere with the energy metabolism of bacteria. nih.govnih.govfrontiersin.org This includes significantly decreasing intracellular ATP content and inhibiting ATPase activity in bacteria like Listeria monocytogenes. nih.govresearchgate.net ATPase enzymes, such as total ATPase (T-ATPase), NaK-ATPase, and CaMg-ATPase, play crucial roles in cellular energy processes and maintaining ion balance. researchgate.netsemanticscholar.org The reduction in the activity of these enzymes suggests that moringin disrupts the bacterial capacity to generate and utilize energy, thereby inhibiting growth. researchgate.net

Bacterial ATP and ATPase Activity Levels After Moringin Treatment (vs. Control)
Intracellular ATP content: Decreased significantly nih.govresearchgate.net
Total ATPase (T-ATPase) activity: Decreased significantly nih.govresearchgate.net
NaK-ATPase activity: Decreased significantly nih.govresearchgate.net
CaMg-ATPase activity: Decreased significantly nih.govresearchgate.net

Note: Data is based on studies in Listeria monocytogenes. nih.govresearchgate.net

Modulation of DNA Replication and Protein Synthesis

Moringin's antibacterial mechanisms also involve interfering with fundamental cellular processes like DNA replication and protein synthesis. nih.govnih.govfrontiersin.org Transcriptome analysis has indicated that moringin significantly affects genes related to DNA binding and energy metabolism in Listeria monocytogenes. nih.govnih.govfrontiersin.org Interference with DNA replication and protein synthesis disrupts the bacterium's ability to grow and reproduce, contributing to its inhibition and death. nih.govnih.gov

Neuroprotective Mechanisms in Pre-clinical Studies

Pre-clinical studies suggest that moringin possesses neuroprotective properties through several mechanisms, including interaction with sensory receptors and protection against oxidative stress. mdpi.comnih.govumj.ac.idnih.govphcogj.com

Interaction with Somatosensory Receptors (e.g., TRPA1)

Moringin has been identified as a potent and effective agonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel in in vitro assays. mdpi.comscite.ainih.govresearchgate.net TRPA1 is a somatosensory receptor involved in the perception of pain and is expressed in neuronal dorsal root and trigeminal ganglion neurons. mdpi.comresearchgate.net The activation of TRPA1 by moringin could be one of the mediators of its effects, particularly in the context of nociception and neurogenic pain. mdpi.comscite.ainih.gov While moringin activates TRPA1, it shows very low or no measurable response on other transient receptor potential vanilloid (TRPV) channels (TRPV1-4) and the melastatin receptor TRPM8, indicating a degree of selectivity for TRPA1. mdpi.comnih.govresearchgate.net

Protection Against Oxidative Stress in Neurons

Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases. umj.ac.idplos.orgmdpi.com Moringin has demonstrated the ability to protect neuronal cells against oxidative stress-induced damage in pre-clinical models. umj.ac.idplos.orgmdpi.com Studies using differentiated neuroblastoma cells exposed to hydrogen peroxide (H$ _2 _2 _2 _2 $-induced apoptotic cell death and reduce intracellular oxidative stress. plos.org This protective effect is associated with the conservation of membrane and internal structural integrity of neurons despite exposure to oxidative insults. plos.org Moringin's antioxidant properties are believed to contribute to its neuroprotective effects. nih.govumj.ac.idnih.gov Furthermore, moringin has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway in differentiated motor neurons, leading to the modulation of biological processes related to oxidative stress, proteostasis, and autophagy. mdpi.com Activation of Nrf2 is a key mechanism by which some compounds mediate neuroprotective effects against oxidative stress. mdpi.com

Neuroprotective Effects of Moringin Against Oxidative Stress (In Vitro)
Increased viability of differentiated neurons plos.org
Mitigation of H$ _2 _2 $-induced apoptotic cell death plos.org
Reduction of intracellular oxidative stress plos.org
Conservation of neuronal membrane and structural integrity plos.org
Activation of Nrf2 antioxidant response pathway mdpi.com

Note: Data is based on pre-clinical studies using neuronal cell models. plos.orgmdpi.com

Modulation of Neurological Signaling Pathways

Pre-clinical studies suggest that Moringin and other Moringa oleifera constituents may exert neuroprotective effects through the modulation of several key signaling pathways. Research indicates that Moringa oleifera can influence pathways such as NF-κB, Nrf2, and HO-1, which are implicated in neuroinflammation and oxidative stress, both significant factors in neurodegenerative diseases. researchgate.netnih.gov For instance, Moringa oleifera has been shown to reduce neuroinflammation by hindering the NF-κB pathway. researchgate.net The Nrf2 transcription factor, which regulates antioxidant responses, is also stimulated by Moringa oleifera, potentially protecting neurons from oxidative damage. researchgate.net These mechanisms are thought to contribute to the potential of Moringa oleifera in managing neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases by influencing neurotransmitter levels and potentially slowing disease progression. researchgate.net

In an in vitro model of Alzheimer's disease using SH-SY5Y cells exposed to Aβ₁₋₄₂, Moringin, particularly when pre-treated with α-cyclodextrin (MOR/α-CD), demonstrated neuroprotective effects. mdpi.com This pre-treatment modulated the expression of genes involved in processes altered in Alzheimer's, such as autophagy, mitophagy, cell senescence, the ubiquitin system, and axon guidance, thereby reducing cell death. mdpi.com Autophagy and mitophagy dysfunctions are known to be involved in the aggregation of β-amyloid (Aβ) and tau phosphorylation, key pathological hallmarks of Alzheimer's. mdpi.com Maintaining mitochondrial homeostasis is considered crucial for preventing Alzheimer's, and MOR/α-CD appears to modulate genes related to these processes. mdpi.com

Furthermore, Moringin has been shown to activate the Wnt canonical pathway by inhibiting GSK3β in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov In this model, the Wnt–β-catenin pathway was downregulated, and Moringin pre-treatment was able to normalize this aberrant signaling. nih.gov This normalization involved the inhibition of GSK3β and upregulation of β-catenin, which in turn influenced T-cell activation and suppressed inflammatory mediators like IL-1β, IL-6, and COX2, potentially through PPARγ activation. nih.gov Moringin also attenuated apoptosis in this model by reducing pro-apoptotic markers and increasing antioxidant Nrf2 expression. nih.gov

Here is a summary of the neurological signaling pathways modulated by Moringin or Moringa oleifera in pre-clinical studies:

Signaling PathwayEffectModelReference
NF-κBInhibition, reduced neuroinflammationPre-clinical studies (general) researchgate.net
Nrf2Stimulation, enhanced antioxidant responsePre-clinical studies (general), EAE mouse model researchgate.netnih.gov
HO-1ModulationPre-clinical studies (general) researchgate.net
Wnt–β-cateninActivation (via GSK3β inhibition)EAE mouse model nih.gov
GSK3βInhibitionEAE mouse model nih.gov
PPARγActivation (potential, linked to Wnt pathway)EAE mouse model nih.gov
AutophagyModulationIn vitro AD model (SH-SY5Y cells) mdpi.com
MitophagyModulationIn vitro AD model (SH-SY5Y cells) mdpi.com

Metabolic Regulation and Related Mechanisms in Animal Models

Animal studies have investigated the effects of Moringa oleifera and its components on metabolic regulation, including glucose and lipid metabolism. These studies often utilize models of diet-induced obesity or chemically induced diabetes to mimic human metabolic disorders. cuni.czresearchgate.netpharmahealthsciences.netveterinaryworld.org

Research in animal models suggests that Moringa oleifera can influence glucose metabolism through several mechanisms. In vitro experiments have shown that components of Moringa oleifera, such as phenolic acids and flavonoids, can inhibit the activity of enzymes like pancreatic α-amylase and intestinal α-glucosidase. nih.govnih.gov This inhibition can lead to decreased intestinal absorption of glucose, potentially contributing to reduced blood glucose levels. nih.gov

Animal studies have further explored these effects. In diet-induced obesity (DIO) mice, Moringa oleifera leaf extract prevented weight gain and reduced blood glucose levels. cuni.cz Treatment with the extract at certain doses restored insulin (B600854) levels towards normal values. cuni.cz Investigations into the molecular mechanisms in insulin-sensitive tissues like the liver and skeletal muscle of these mice showed that Moringa oleifera stimulated the activation of the insulin-dependent Akt pathway and increased the protein content of GLUT4 in skeletal muscle. cuni.cz GLUT4 is a key glucose transporter responsible for the uptake of glucose into insulin-sensitive cells like muscle and adipose tissue, playing a crucial role in blood glucose homeostasis. e-fas.org

Studies in diabetic rat models have also indicated that Moringa oleifera aqueous extract can lead to a significant decrease in plasma glucose. cuni.cz The potential of Moringa oleifera to improve glucose control is also linked to its antioxidant activity, which may protect pancreatic cells from oxidative stress associated with hyperglycemia. nih.gov This antioxidant capacity is attributed to its rich content of polyphenolic compounds and isothiocyanates. nih.gov

Here is a summary of findings related to glucose metabolism modulation in animal models:

Mechanism/ParameterEffect of Moringa oleifera (or extract)Animal ModelReference
Intestinal α-glucosidase activityInhibition (in vitro)Not applicable (in vitro) nih.govnih.gov
Blood Glucose LevelsReductionDIO mice, Diabetic rats cuni.cz
Insulin LevelsRestoration towards normalDIO mice cuni.cz
Akt Pathway ActivationStimulationDIO mice (skeletal muscle, liver) cuni.cz
GLUT4 Protein ContentIncreased (in skeletal muscle)DIO mice cuni.cz

Moringa oleifera has also demonstrated effects on lipid metabolism in animal models. Studies have investigated its impact on lipid accumulation and related metabolic markers. In a pre-obese mouse model, treatment with Moringa oleifera miRNAs (mol-miRs) was able to prevent the dysregulation of lipid metabolism induced by a high-fat diet. nih.govnih.gov In human derived hepatoma HepG2 cells, Moringa oleifera seed extract (MOES) treatment decreased intracellular lipid accumulation and induced apoptosis. nih.govnih.gov Transfection with mol-miRs in the same cell line showed similar effects. nih.govnih.gov

Further research in human adipose-derived mesenchymal stem cells undergoing adipogenic differentiation showed that Moringa oleifera treatment reduced inflammation and lipid accumulation. researchgate.net It also appeared to induce thermogenesis by activating key proteins involved in energy expenditure and lipid metabolism, such as uncoupling protein 1 (UCP1), sirtuin 1 (SIRT1), peroxisome proliferator-activated receptor alpha (PPARα), and coactivator 1 alpha (PGC1α). researchgate.net The treatment significantly decreased the expression of molecules involved in adipogenesis while upregulating mediators of thermogenesis and lipid metabolism. researchgate.net These findings suggest that Moringa oleifera may promote the "browning" of white adipose tissue, which could improve metabolic homeostasis. researchgate.net

In DIO mice, Moringa oleifera treatment was associated with an improvement in hepatic steatosis, which was linked to a decrease in hepatic lipid accumulation. cuni.cz The treatment also upregulated hepatic PPARα levels. cuni.cz

Here is a summary of findings related to lipid metabolism regulation:

Effect/ParameterEffect of Moringa oleifera (or components)ModelReference
Dysregulation of lipid metabolismPreventionPre-obese mouse model nih.govnih.gov
Intracellular lipid accumulationDecreasedHepG2 cells, Human mesenchymal stem cells nih.govnih.govresearchgate.net
Hepatic steatosisImprovementDIO mice cuni.cz
PPARα levelsUpregulation (hepatic)DIO mice, Human mesenchymal stem cells cuni.czresearchgate.net
UCP1, SIRT1, PGC1α activationActivationHuman mesenchymal stem cells researchgate.net

The gut microbiome is increasingly recognized for its significant role in host health, including metabolic and neurological functions, through the gut-brain axis. ki.senpr.orgfrontiersin.org While direct studies specifically on Moringin's interaction with the gut microbiome are less extensive in the provided search results compared to general Moringa oleifera effects, research on Moringa oleifera polysaccharides (MOLP) in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) provides some insight. frontiersin.org

This study showed that MOLP administration altered the composition of the intestinal microbiota in UC mice. frontiersin.org Microbial alpha diversity, an indicator of gut health and stability, was reduced in the DSS group, and a high dose of MOLP increased the diversity indices of gut microbiota, including Shannon, Simpson, and observed species. frontiersin.org Beta diversity analysis also demonstrated that MOLP-H treatment caused the intestinal microbiota of the DSS group to become more similar to that of the control group, indicating a significant alteration in the structural microbial diversity. frontiersin.org While this study focused on UC, it suggests that Moringa oleifera components, such as polysaccharides, can influence gut microbiota composition in animal models.

The gut microbiota can communicate with the host through various routes, including the immune system, the vagus nerve, and microbial metabolites like short-chain fatty acids. ki.senpr.orgfrontiersin.org Changes in the microbiome have been linked to mood and mental health, and animal models have been crucial in understanding the link between microbiome activation of microglia and the regulation of neural processes. ki.senpr.org Dietary factors, including plant-derived compounds, are known to influence gut-brain signaling. ki.se While specific mechanisms of Moringin's interaction with the gut microbiome and its impact on the gut-brain axis require further dedicated research, the existing studies on Moringa oleifera suggest a potential area of investigation.

Here is a summary of findings related to gut microbiome interactions:

Effect/ParameterEffect of Moringa oleifera PolysaccharidesAnimal ModelReference
Intestinal microbiota compositionAlteredDSS-induced UC mice frontiersin.org
Microbial alpha diversityIncreased (at high dose)DSS-induced UC mice frontiersin.org
Microbial beta diversityShift towards control groupDSS-induced UC mice frontiersin.org

Structure Activity Relationships Sar of Moringin and Its Analogs

Identification of Key Pharmacophores for Biological Activity

The biological activities of Moringin are primarily attributed to its isothiocyanate group (-N=C=S) and its benzyl (B1604629) rhamnoside moiety. researchgate.netmdpi.commdpi.com The isothiocyanate group is a highly reactive functional group known to interact with nucleophilic centers in biological molecules, which is considered essential for the cancer chemoprevention activities of isothiocyanates. researchgate.netmdpi.com Studies comparing Moringin with structural analogs like benzyl isothiocyanate and 4-hydroxylbenzyl isothiocyanate have shown that the para-substituents on the phenyl group significantly influence bioactivity. researchgate.netacs.org While Moringin exhibits higher cytotoxicity to cancer cells and is a more potent anti-inflammatory agent, benzyl isothiocyanate demonstrates better antibacterial activity. researchgate.netacs.org This suggests that the specific substitution pattern and the presence of the rhamnosyl-oxy group play a critical role in defining the spectrum of activity.

The isothiocyanate moiety is a key pharmacophore, and its presence is often linked to the biological effects of this class of compounds. mdpi.commdpi.com The thiourea (B124793) functional group, which can be introduced through modifications of isothiocyanates, has also been shown to modify physical properties, chemical stability, and biological activity. researchgate.net

Impact of Glycosylation on Moringin Activity

Moringin is a glycosylated isothiocyanate, specifically a rhamnoside. researchgate.netnih.govd-nb.info The presence of the α-L-rhamnopyranosyloxy group attached to the benzyl moiety distinguishes Moringin from simpler isothiocyanates. This glycosylation impacts its properties, including stability and potentially its interaction with biological targets. d-nb.inforesearchgate.net Glycosylation can influence the solubility, distribution, and metabolism of compounds, thereby affecting their biological activity. slideshare.netcasss.org

While the aglycone (the non-sugar part) is often considered primarily responsible for the pharmacological effects of glycosides, the sugar moiety can influence activity by affecting factors such as water solubility, transport, and interaction with enzymes or receptors. slideshare.netcambridge.orgscribd.com For Moringin, the rhamnose sugar contributes to its relatively stable nature compared to some other volatile isothiocyanates. nih.govresearchgate.net The hydrolysis of glycosides to their aglycones can also be a crucial step for activation, as observed with some flavonoid glycosides where the aglycone form shows potent activity. nih.gov Although not explicitly detailed for Moringin in the provided snippets, the glycosylation is a significant structural feature that likely modulates its biological profile compared to its potential aglycone or other non-glycosylated analogs.

Effects of Isothiocyanate Moiety Modifications on Biological Efficacy

Modifications to the isothiocyanate moiety or the introduction of this group into other scaffolds can significantly impact biological efficacy. The isothiocyanate group is crucial for the cancer chemoprevention activities of ITCs. researchgate.netmdpi.com Studies involving the synthesis of Moringin quinazolinone derivatives have been conducted to improve stability and potentially enhance biological activity. mdpi.com Quinazolinone is a nitrogen-containing heterocyclic scaffold that can be used to link pharmacological groups, increasing structural stability. mdpi.commdpi.com Screening of these derivatives has shown that some modifications can lead to enhanced anticancer activity compared to Moringin itself. mdpi.com For instance, a study found that a specific MITC quinazolinone derivative, MITC-12, significantly inhibited the growth of various cancer cell lines. mdpi.com The introduction of substituent groups like halogens (-Br, -Cl, -F, -I), -OH, -OCH3, and -NO2 to related structures has also been explored in drug design to enhance activity. mdpi.com This highlights that modifications around the isothiocyanate functional group and the attached benzyl rhamnoside structure are key areas for modulating the biological effects of Moringin analogs.

Computational Chemistry Approaches in SAR Studies (e.g., Molecular Docking)

Computational chemistry approaches, particularly molecular docking, are valuable tools in SAR studies of Moringin and its related compounds. niscpr.res.inchemrxiv.orgniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov Molecular docking is used to predict the binding affinity and interaction modes of small molecules (ligands) with biological targets (receptors), providing insights into the potential mechanisms of action and helping to identify key structural features for binding. nih.govnih.govyoutube.com

Studies have utilized molecular docking to screen compounds from Moringa oleifera against various protein targets, including those involved in viral replication (like SARS-CoV-2 structural proteins and main protease Mpro) and cancer (like EGFR and proteins involved in wound healing). niscpr.res.inchemrxiv.orgniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.net These studies evaluate the binding energies and interaction profiles of different compounds, including isothiocyanates and other phytochemicals present in Moringa oleifera. niscpr.res.inniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.net

For example, molecular docking has been used to screen Moringa oleifera compounds against SARS-CoV-2 proteins, with some compounds showing favorable docking scores. niscpr.res.inniscpr.res.in Other studies have employed molecular docking to investigate the interaction of Moringa phytochemicals with enzymes like EGFR tyrosine kinase, identifying potential inhibitors based on binding affinity. researchgate.net Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the ligand-protein complexes over time. niscpr.res.inniscpr.res.inresearchgate.netnih.gov

While specific molecular docking studies focusing solely on Moringin's interaction with a wide range of targets to build a comprehensive SAR model based purely on docking scores are not extensively detailed in the provided snippets, the application of these computational techniques to Moringa oleifera compounds, including isothiocyanates, demonstrates their utility in understanding potential interactions and guiding further structural modifications for improved activity. niscpr.res.inchemrxiv.orgniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Computational methods like QSAR (Quantitative Structure-Activity Relationship) and pharmacophore mapping are also part of computational SAR studies, aiming to build predictive models based on structural descriptors and their correlation with activity. youtube.comijpsonline.com Pharmacophore models identify the essential features of a molecule required for biological activity and can be used in virtual screening and rational drug design. ijpsonline.com Although direct application of these specific techniques to Moringin SAR is not detailed in the provided text, they represent standard computational approaches applicable to further elucidate the SAR of Moringin and its analogs.

Pre Clinical Pharmacokinetic Investigations

Absorption and Distribution Studies in Animal Models

Direct pharmacokinetic studies detailing the absorption and distribution of moringin are not extensively available in the current scientific literature. However, valuable insights can be drawn from studies on related compounds from Moringa oleifera and the analysis of blood-borne metabolites following administration of Moringa seed extracts.

Following oral administration of a Moringa oleifera seed aqueous extract to rats, a study identified 38 chemical constituents in the blood, which included 11 prototype compounds and 27 metabolites. nih.gov The presence of these metabolites suggests that moringin and other constituents of the extract are absorbed from the gastrointestinal tract. nih.gov

To provide context for the potential pharmacokinetic behavior of moringin, it is useful to consider studies on other structurally related glycosides from Moringa oleifera. For instance, a pharmacokinetic study of gastrodigenin rhamnopyranoside (GR), another glycoside present in Moringa seeds, was conducted in rats and mice. nih.gov After oral and intravenous administration, GR was detected in plasma for up to 3 hours, indicating relatively rapid absorption and subsequent elimination. nih.gov The distribution of GR was also rapid and widespread into various tissues, with notable concentrations observed in the kidney and spleen. nih.gov

Similarly, a study on niazirin (B37790), a nitrile glycoside from Moringa oleifera, in rats demonstrated rapid absorption into the blood following oral administration. researchgate.net The time to reach maximum plasma concentration (Tmax) was observed to be between 0.35 and 0.42 hours. researchgate.net Interestingly, the plasma concentration-time curve for niazirin exhibited a double-peak phenomenon, which could suggest incomplete gastrointestinal absorption, enterohepatic circulation, or tissue redistribution. researchgate.net The absolute oral bioavailability of niazirin in rats was determined to be in the range of 46.78% to 52.61%. researchgate.net

In silico predictions for the related glucosinolate, glucomoringin (B13425989), have suggested low gastrointestinal absorption. nih.gov However, it is important to note that these are computational predictions and may not fully represent the in vivo reality.

Below are interactive data tables summarizing the pharmacokinetic parameters for gastrodigenin rhamnopyranoside (GR) and niazirin from studies in rats, which may offer a comparative perspective on the potential pharmacokinetics of moringin.

Table 1: Pharmacokinetic Parameters of Gastrodigenin Rhamnopyranoside (GR) in Rodents nih.gov (Note: Specific numerical values for parameters like Cmax, AUC, and half-life were not provided in the abstract and thus are not included in this table.)

ParameterObservation
Detection in Plasma Up to 3 hours post-administration
Elimination Rapid
Tissue Distribution Rapidly and widely distributed, with higher concentrations in the kidney and spleen

Table 2: Pharmacokinetic Parameters of Niazirin in Rats Following Oral Administration researchgate.net

Dose (mg/kg)Tmax (h)t1/2z (h)Vz/F (L/kg)Absolute Bioavailability (%)
50.41 ± 0.303.36 ± 1.7528.98 ± 15.1146.78
200.42 ± 0.313.15 ± 1.1125.20 ± 1.5052.61
400.35 ± 0.092.74 ± 0.5422.91 ± 6.6048.28

Biotransformation Pathways and Metabolite Profiling in vivo

The biotransformation of moringin in vivo has been investigated in rats, revealing that the compound undergoes both phase I and extensive phase II metabolism. A study involving the oral administration of a Moringa oleifera seed aqueous extract to rats led to the identification of several moringin-related metabolites in the serum. nih.gov

The primary phase I metabolic reaction observed for moringin is hydrolytic deglycosylation, which results in the formation of 4-hydroxybenzyl isothiocyanate. nih.gov This is a crucial step as the resulting isothiocyanate moiety is often associated with the biological activities of such compounds.

Following this, the metabolites of moringin are predominantly formed through phase II conjugation reactions. nih.gov The identified phase II metabolites include:

Acetylated derivatives

Methylated derivatives

Glycine-conjugated derivatives

Glutamine-conjugated derivatives

This metabolic profiling indicates that after absorption, moringin is subject to various conjugation pathways, which typically facilitate the detoxification and subsequent excretion of xenobiotics. The possible metabolic pathways of moringin in rat serum are depicted in the following diagram.

Figure 1: Proposed in vivo Metabolic Pathways of Moringin in Rats nih.gov

Excretion Kinetics in Animal Models

Specific studies detailing the excretion kinetics of moringin are limited. However, inferences can be made from the data on related compounds and the nature of its identified metabolites.

The rapid decrease in plasma concentrations of the related glycoside, gastrodigenin rhamnopyranoside (GR), in rodents suggests a fast elimination process. nih.gov The significant distribution of GR to the kidneys further supports the likelihood of renal excretion. nih.gov For niazirin, the mean residence time in rats was approximately 3.6 hours, and the elimination half-life was in the range of 2.74 to 3.36 hours, indicating a relatively rapid elimination from the body. researchgate.net

The extensive phase II metabolism of moringin, leading to the formation of more water-soluble conjugates (acetylated, methylated, glycine, and glutamine derivatives), strongly suggests that these metabolites are readily excreted, primarily through urine and possibly bile. nih.gov Conjugation reactions are a common mechanism for increasing the water solubility of compounds, thereby facilitating their renal clearance.

Furthermore, considering the fate of the isothiocyanate moiety, a study on phenethyl isothiocyanate (PEITC) in rats reported low clearance. nih.gov This suggests that while the glycoside portion of moringin might be rapidly metabolized and cleared, the fate of the isothiocyanate part could be different. However, it is important to consider that moringin's isothiocyanate is attached to a benzyl (B1604629) group with a hydroxyl function, which could influence its own metabolic and excretory pathway compared to PEITC.

Systems Biology and Omics Based Research

Transcriptomic Profiling of Cellular Responses to Moringin Treatment

Transcriptomic analysis reveals how moringin modulates gene expression, providing insights into the cellular pathways it influences. Studies using various cell models have demonstrated that moringin induces significant changes in the transcriptional landscape, affecting genes involved in cell differentiation, apoptosis, and stress responses.

In one study, treatment of human periodontal ligament stem cells (hPDLSCs) with moringin resulted in the differential expression of 4,390 genes. nih.gov This broad-scale change in gene expression underscores the potent bioactivity of the compound. A follow-up investigation on hPDLSCs pretreated with moringin identified the downregulation of genes involved in mitophagy, the process of clearing damaged mitochondria. mdpi.com Key downregulated genes included PINK1, which plays a crucial role in initiating mitophagy, and several genes essential for phagophore formation, such as MAP1LC3B, GABARAP, GABARAPL1, and GABARAPL2. mdpi.com

Furthermore, moringin pretreatment was shown to modulate the expression of genes controlling apoptosis. mdpi.com It downregulated the pro-apoptotic gene BAX while upregulating the anti-apoptotic genes BCL2L12 and MCL1. mdpi.com The expression of most caspases, which are critical executioners of apoptosis, was also downregulated, including CASP1, CASP4, CASP6, CASP7, and CASP8. mdpi.com

In a different model using mouse epidermal JB6 cells, moringa isothiocyanate (MIC-1, or moringin) was found to reverse the gene expression patterns induced by the tumor promoter TPA. nih.gov This study highlighted moringin's effect on several critical signaling pathways, including NF-κB, IL-1, Nrf2-mediated oxidative stress response, p53, and PTEN signaling pathways. nih.gov

The table below summarizes the key genes with altered expression following moringin treatment as identified in transcriptomic studies.

GeneCell/Tissue TypeChange in ExpressionBiological Process
Mitophagy-Related
PINK1Human Periodontal Ligament Stem CellsDownregulatedMitophagy Initiation
MAP1LC3BHuman Periodontal Ligament Stem CellsDownregulatedPhagophore Formation
GABARAPHuman Periodontal Ligament Stem CellsDownregulatedPhagophore Formation
GABARAPL1Human Periodontal Ligament Stem CellsDownregulatedPhagophore Formation
GABARAPL2Human Periodontal Ligament Stem CellsDownregulatedPhagophore Formation
Apoptosis-Related
BAXHuman Periodontal Ligament Stem CellsDownregulatedPro-Apoptosis
BCL2L12Human Periodontal Ligament Stem CellsUpregulatedAnti-Apoptosis
MCL1Human Periodontal Ligament Stem CellsUpregulatedAnti-Apoptosis
CASP1Human Periodontal Ligament Stem CellsDownregulatedApoptosis Execution
CASP6Human Periodontal Ligament Stem CellsDownregulatedApoptosis Execution
CASP7Human Periodontal Ligament Stem CellsDownregulatedApoptosis Execution
CASP8Human Periodontal Ligament Stem CellsDownregulatedApoptosis Execution

Proteomic Analysis of Moringin-Induced Protein Expression Changes

Proteomic studies complement transcriptomic data by analyzing the changes in protein levels, providing a more direct understanding of cellular function. Research has shown that moringin treatment directly impacts the expression of key proteins involved in cell cycle regulation and apoptosis.

In a study on SH-SY5Y human neuroblastoma cells, moringin treatment led to a significant increase in the protein levels of p53, p21, and Bax. mdpi.comnih.gov The tumor suppressor protein p53 and the pro-apoptotic protein Bax saw their levels increase by approximately 1.5-fold with an 8.2 µM moringin treatment. mdpi.com The most dramatic effect was observed on the p21 protein, a cell cycle inhibitor, whose levels increased by 9- and 85-fold when cells were treated with 4.1 µM and 8.2 µM of moringin, respectively. mdpi.com These protein expression changes were consistent with the observed increases at the gene expression level. mdpi.com

Another study in MCF-7 and MDAMB-231 breast cancer cells found that moringin modulates the expression of Prohibitin (PHB), a protein implicated in cancer growth. nih.gov Moringin treatment was shown to increase the expression of PHB. nih.gov The compound also influenced the levels of other signaling proteins, demonstrating its ability to interact with multiple cancer-related targets at the protein level. nih.gov

The data table below details the observed changes in the expression of specific proteins in response to moringin.

ProteinCell TypeChange in ExpressionBiological Function
p53SH-SY5Y Human NeuroblastomaIncreasedTumor Suppressor, Apoptosis Regulation
p21SH-SY5Y Human NeuroblastomaDramatically IncreasedCell Cycle Inhibition
BaxSH-SY5Y Human NeuroblastomaIncreasedPro-Apoptosis
Prohibitin (PHB)MCF-7 & MDAMB-231 Breast CancerIncreasedCell Proliferation, Apoptosis

Metabolomic Investigations of Endogenous Metabolite Alterations

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, offering insights into the biochemical activity and metabolic state of cells. Investigations into the effects of moringin have revealed significant alterations in cellular metabolism.

A study on the antibacterial mechanism of moringin against Listeria monocytogenes utilized metabolomic analysis to understand how the compound inhibits bacterial growth. nih.gov The results indicated that moringin treatment caused substantial changes to the bacterium's metabolism. nih.gov Of the cellular pathways that were significantly altered by moringin, nearly 57% were associated with metabolism. nih.gov

Specifically, the study highlighted that moringin affected metabolic processes related to amines. nih.gov Gene expression analysis pointed to significant differences in the cellular biogenic amine metabolic process, the amine metabolic process, and the cellular amine metabolic process. nih.gov These findings suggest that moringin's inhibitory effects may be linked to its ability to disrupt crucial metabolic pathways within the bacterial cells, particularly those involving the synthesis and processing of amines. nih.gov Further research in different biological systems is needed to fully elucidate the impact of moringin on endogenous metabolite profiles.

Affected Metabolic PathwayOrganismKey Findings
Cellular Amine Metabolic ProcessListeria monocytogenesSignificantly altered gene expression related to amine metabolism. nih.gov
Biogenic Amine Metabolic ProcessListeria monocytogenesSignificant differential gene expression observed post-treatment. nih.gov
General MetabolismListeria monocytogenesNearly 57% of significantly altered pathways were metabolism-related. nih.gov

Emerging Research Areas and Future Directions

Exploration of Moringin in Combination Therapies (pre-clinical)

Preclinical studies are beginning to explore the synergistic potential of Moringin when used in combination with conventional therapeutic agents. The rationale behind this approach is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic drugs, thereby minimizing side effects.

One area of investigation is the use of Moringa oleifera extracts, which contain Moringin, alongside chemotherapy. A preclinical study investigating the effects of a Moringa oleifera seed extract in combination with chemotherapy in a mouse model of triple-negative breast cancer and obesity found that the combination therapy worsened tumor progression. lsu.edulsu.edu However, the study also noted that Moringa supplementation alone reduced angiogenesis, an effect that was nullified when combined with chemotherapy. lsu.edulsu.edu It is important to note that this study used a whole seed extract, and the negative interaction may not be attributable to Moringin alone. Further research with purified Moringin is necessary to elucidate its specific role in combination chemotherapy.

Another preclinical model looked at the combination of Spirulina, Reishi (Ganoderma lucidum), and Moringa (Singo) in mitigating doxorubicin-induced cardiotoxicity. nih.gov This research, while not isolating Moringin, suggests a potential protective role for Moringa constituents in combination therapies, which warrants further investigation into the specific contribution of Moringin. nih.gov

These preliminary findings underscore the complexity of interactions between natural compounds and conventional drugs. Future preclinical research must focus on purified Moringin to delineate its specific synergistic or antagonistic effects and to identify the precise molecular mechanisms at play.

Development of Advanced Delivery Systems (e.g., Nanoparticles)

A significant hurdle in translating the therapeutic potential of natural compounds like Moringin from the laboratory to clinical applications is their often-poor bioavailability and stability. To address these challenges, researchers are increasingly turning to advanced drug delivery systems, with a particular focus on nanotechnology.

Nanoparticles offer a promising platform for Moringin delivery due to their ability to improve solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells. researchgate.netfrontiersin.org The use of nanoparticles can enhance the surface area-to-mass ratio of a drug, which can improve its loading capacity and release kinetics, leading to more efficient delivery to the target site. frontiersin.org

Several types of nanoparticles have been explored for the delivery of Moringa oleifera extracts, which are rich in Moringin. These include:

Metallic Nanoparticles: Gold (Au) and silver (Ag) nanoparticles have been synthesized using Moringa oleifera extracts. frontiersin.orgjddtonline.info These "green-synthesized" nanoparticles have shown potential in various biomedical applications. researchgate.net For instance, gold nanoparticles synthesized with Moringa oleifera extract have demonstrated anticancer activity against lung cancer cells. frontiersin.org

Metal Oxide Nanoparticles: Magnesium oxide (MgO) nanoparticles capped with Moringa oleifera gum have also been developed. nih.gov

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer that has been used to encapsulate Moringa oleifera extracts. One study developed PLA-PEG-FA/Chitosan-PLA nanoparticles for the targeted delivery of Moringa extract to breast cancer cells. researchgate.net

Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS have been formulated to enhance the dissolution of flavonoids from Moringa oleifera extract. nih.gov

While much of the current research has utilized crude extracts of Moringa oleifera, these studies lay a strong foundation for the future development of nanoparticle-based delivery systems specifically for purified Moringin. Such systems could significantly enhance its therapeutic efficacy in various disease models.

Delivery SystemNanoparticle TypeKey Findings
Gold NanoparticlesMetallicAnticancer activity against A549 lung cancer cells. frontiersin.org
Silver NanoparticlesMetallicGood antibacterial efficacy. jddtonline.info
MgO NanoparticlesMetal OxideSignificant antioxidant activity. nih.gov
PLA-PEG-FA/Chitosan-PLAPolymericHigh capability for targeted delivery to breast cancer cells. researchgate.net
SMEDDSLipid-basedIncreased the solubility of kaempferol (B1673270) and quercetin (B1663063) from the extract. nih.gov

Application of Artificial Intelligence and Machine Learning in Moringin Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can analyze vast datasets to predict the bioactivity of compounds, identify potential drug targets, and optimize drug design. researchgate.netscienceopen.comscienceopen.com

In the context of Moringin research, AI and ML can be applied in several ways:

Predicting Bioactivity: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activities of Moringin and its derivatives. researchgate.netscienceopen.com This can help in prioritizing research efforts and identifying the most promising therapeutic applications.

Identifying Molecular Targets: AI algorithms can analyze complex biological data to identify the specific proteins or pathways that Moringin interacts with to exert its effects. A computational modeling study suggested that rutin, a compound found in Moringa oleifera, has a high binding affinity for the breast cancer gene-1 (BRCA1). nih.gov Similar approaches could be applied to Moringin.

Optimizing Drug Delivery Systems: ML models can be used to design and optimize nanoparticle formulations for the efficient delivery of Moringin, predicting factors like drug loading, release kinetics, and stability. researchgate.net

Analyzing Omics Data: AI can be instrumental in analyzing the large datasets generated from genomics, transcriptomics, proteomics, and metabolomics studies of Moringin's effects, helping to unravel its complex mechanisms of action.

While the application of AI and ML specifically to Moringin is still in its early stages, the broader use of these technologies in the study of phytochemicals from Moringa oleifera highlights their immense potential to accelerate research and unlock the full therapeutic value of this compound. researchgate.netscienceopen.comscienceopen.com

Bridging In Vitro and In Vivo Pre-clinical Findings for Translational Research

A critical challenge in drug development is the translation of promising results from in vitro (laboratory-based) studies to in vivo (animal model) settings. frontiersin.org While in vitro experiments offer a controlled environment to study the molecular mechanisms of a compound, they often fail to replicate the complex physiological conditions of a living organism. frontiersin.orgnih.gov Therefore, bridging this gap is essential for the successful clinical translation of Moringin's therapeutic potential.

Numerous in vitro studies have demonstrated the anticancer effects of Moringin and Moringa oleifera extracts on various cancer cell lines. semanticscholar.orgnih.govnih.gov For instance, Moringin has been shown to inhibit the growth, arrest the cell cycle, and induce apoptosis in human neuroblastoma cells. semanticscholar.orgmdpi.com

Following up on these in vitro findings, several in vivo studies have been conducted. Research has shown that Moringa oleifera leaf extract exhibits anticancer activity in mouse models. nih.gov However, discrepancies between in vitro and in vivo results can arise due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the complex tumor microenvironment in a living organism.

To improve the predictive value of preclinical research, it is crucial to:

Develop more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that better mimic the in vivo environment.

Conduct comprehensive pharmacokinetic and pharmacodynamic studies of Moringin in animal models.

Utilize advanced imaging techniques to monitor the distribution and therapeutic effects of Moringin in real-time.

Successfully navigating the transition from in vitro to in vivo studies is a key determinant for advancing Moringin towards clinical trials. nih.gov

Addressing Research Gaps and Challenges in Moringin Studies

Despite the promising preclinical data, several research gaps and challenges need to be addressed to fully realize the therapeutic potential of Moringin.

Research Gaps:

Mechanism of Action: While several studies have elucidated aspects of Moringin's mechanism of action, a comprehensive understanding of its molecular targets and signaling pathways is still lacking. nih.govmdpi.com

Long-term Efficacy and Safety: Most preclinical studies have focused on short-term interventions. Long-term studies are needed to evaluate the sustained efficacy and potential toxicity of Moringin.

Bioavailability and Metabolism: There is a need for more in-depth studies on the bioavailability, metabolism, and pharmacokinetic profile of purified Moringin in vivo.

Clinical Trials: To date, there is a scarcity of well-designed clinical trials investigating the therapeutic effects of purified Moringin in humans. mdpi.commdpi.com

Challenges:

Standardization of Extracts: Much of the existing research has been conducted with Moringa oleifera extracts, which can have variable compositions of bioactive compounds, including Moringin. mdpi.com The lack of standardization makes it difficult to compare results across studies and to attribute specific effects to Moringin. researchgate.net

Translational Hurdles: As with many natural products, translating promising preclinical findings into clinical success is a significant challenge. cytivalifesciences.comnih.gov This "valley of death" in drug development is often due to issues with efficacy, safety, and formulation in humans. nih.gov

Regulatory Approval: Navigating the complex regulatory landscape for the approval of natural product-based therapies can be a lengthy and expensive process. cytivalifesciences.com

Overcoming these gaps and challenges will require a concerted effort from the scientific community, including further basic research, well-designed preclinical studies using purified Moringin, and ultimately, rigorous clinical trials.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of moringin in bacterial and eukaryotic cellular systems?

  • Methodological Approach : Use transcriptomic profiling (e.g., RNA-seq) to identify differentially expressed genes in bacterial models (Listeria monocytogenes) and human cell lines (e.g., SH-SY5Y neuroblastoma cells). Validate findings with qPCR, protein assays (e.g., Western blot for Bax/p53), and functional assays (e.g., ROS detection for oxidative stress) .
  • Key Findings : Moringin disrupts bacterial cell walls/membranes, induces oxidative stress, inhibits energy metabolism, and blocks DNA replication. In eukaryotic cells, it activates TRPA1 channels (EC50 = 3.14 µM) and triggers apoptosis via NF-κB inhibition and caspase activation .

Q. How can researchers standardize moringin isolation and quantification across plant sources?

  • Methodological Approach : Optimize myrosinase-mediated hydrolysis of glucosinolate precursors (e.g., glucoMoringin) using HPLC or GC for purity assessment. Validate with FTIR and TLC to confirm structural integrity. Reference standards should be cross-validated using retention time alignment and spectral matching .
  • Critical Considerations : Variability in moringin yield depends on plant age, extraction solvent (e.g., ethanol vs. DMSO), and enzymatic activity of myrosinase. GC analysis revealed concentrations ranging from 8.29 µg/mL to 151.16 µg/mL in ethanolic extracts .

Q. What experimental design considerations are critical for in vitro studies of moringin’s bioactivity?

  • Methodological Approach :

  • Dose Optimization : Use time- and concentration-dependent assays (e.g., 0.25–16.4 µM for 24–72 hours in SH-SY5Y cells) to identify IC50 values .
  • Controls : Include myrosinase-only and solvent-only controls to distinguish moringin-specific effects from artifacts.
  • Cell Line Selection : Prioritize models with relevant receptors (e.g., TRPA1-expressing neurons for neuroprotection studies) .

Advanced Research Questions

Q. How can contradictory data on moringin’s role in Wnt/β-catenin signaling be reconciled?

  • Methodological Approach :

  • Pathway Inhibition Assays : Use GSK3β inhibitors (e.g., LiCl) or β-catenin siRNA to isolate moringin’s effects in experimental autoimmune encephalomyelitis (EAE) models.
  • Multi-Omics Integration : Combine transcriptomics (PPARγ activation) with phosphoproteomics (GSK3β inhibition) to resolve conflicting reports of Wnt pathway activation vs. suppression .
    • Key Contradiction : Moringin upregulates β-catenin in EAE mice (anti-inflammatory) but induces apoptosis in cancer cells via p53/Bax activation. Context-dependent signaling crosstalk requires further dissection .

Q. What multi-omics strategies are suitable for mapping moringin’s polypharmacology?

  • Methodological Approach :

  • Transcriptomics : Identify gene clusters altered by moringin (e.g., oxidative stress, DNA repair, and motility genes in L. monocytogenes) .
  • Metabolomics : Profile changes in TCA cycle intermediates (e.g., ATP/NADH levels) to assess energy metabolism disruption .
  • Molecular Docking : Predict binding affinities for TRPA1, DNA, or PPARγ using AutoDock Vina or Schrödinger .

Q. Why do some studies report non-linear dose-response relationships for moringin?

  • Methodological Approach :

  • Pharmacokinetic Modeling : Assess bioavailability and metabolite formation (e.g., via LC-MS) in animal models.
  • Threshold Analysis : In neuroblastoma studies, 0.5 µM moringin induced neuronal differentiation, while higher doses (1 µM) caused apoptosis, suggesting biphasic effects .
    • Hypothesis : Dose-dependent receptor saturation (e.g., TRPA1) or off-target interactions at higher concentrations may explain non-linear responses .

Q. How can in vivo mechanisms of moringin be validated while minimizing confounding variables?

  • Methodological Approach :

  • Transgenic Models : Use TRPA1-knockout mice to isolate moringin’s receptor-specific effects in neuroinflammation studies .
  • Tracer Studies : Radiolabel moringin (e.g., <sup>14</sup>C) to track tissue distribution and metabolite formation in EAE models .
    • Critical Challenge : Moringin’s instability in physiological buffers requires formulation optimization (e.g., α-cyclodextrin complexes) to enhance bioavailability .

Data Contradiction Analysis Framework

  • Step 1 : Compare extraction protocols (e.g., fresh vs. dried plant material) and myrosinase activity, which directly impact moringin yield .
  • Step 2 : Cross-validate assays (e.g., FTIR vs. GC) to rule out false positives/negatives in chemical identification .
  • Step 3 : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. primary neurons) to assess context-dependent bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.